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Bis(diphenylphosphanyl)methanone

Cat. No.: B12841742
M. Wt: 398.4 g/mol
InChI Key: NPAZDBMSYUOKIW-UHFFFAOYSA-N
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Description

Bis(diphenylphosphanyl)methanone is a specialized chemical reagent designed for use in inorganic and organometallic chemistry research. Its molecular structure, which features a central carbonyl group bridging two diphenylphosphanyl groups, makes it a ligand of interest for coordinating transition metals. As a potential chelating ligand, it can form stable metal complexes, which are fundamental in developing homogeneous catalysts. Researchers can explore its application in various catalytic processes, including cross-coupling reactions for carbon-carbon bond formation, which are pivotal in pharmaceutical development and materials science. The presence of the carbonyl bridge may influence the electron-donating properties and bite angle of the ligand compared to its alkane-based analogues, such as the well-documented Bis(diphenylphosphino)methane (dppm) , potentially leading to unique reactivity and selectivity in catalytic systems. This compound is provided for Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic uses. Handling should be conducted in accordance with best laboratory practices, using appropriate personal protective equipment to minimize risks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20OP2 B12841742 Bis(diphenylphosphanyl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H20OP2

Molecular Weight

398.4 g/mol

IUPAC Name

bis(diphenylphosphanyl)methanone

InChI

InChI=1S/C25H20OP2/c26-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

NPAZDBMSYUOKIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Ligand Functionalization

Synthesis of Bis(diphenylphosphino)methane (B1329430) (dppm)

Bis(diphenylphosphino)methane, commonly abbreviated as dppm, is a foundational organophosphorus compound widely utilized as a chelating ligand in inorganic and organometallic chemistry. Its synthesis was first reported involving the reaction of sodium diphenylphosphide (Ph₂PNa) with dichloromethane (B109758) (CH₂Cl₂). wikipedia.org The sodium diphenylphosphide is typically generated in situ from the reduction of triphenylphosphine (B44618) (Ph₃P) with sodium metal. wikipedia.org

Ph₃P + 2 Na → Ph₂PNa + NaPh

2 NaPPh₂ + CH₂Cl₂ → Ph₂PCH₂PPh₂ + 2 NaCl

This method provides a direct route to dppm, a white, crystalline powder that is insoluble in water. wikipedia.org Dppm is notable for its ability to form a four-membered ring upon coordination to a metal center and to bridge two metal centers, facilitating the formation of bimetallic complexes. wikipedia.orgmaastrichtuniversity.nl

Reactants Product Byproducts Significance
Sodium diphenylphosphide (Ph₂PNa)Bis(diphenylphosphino)methane (dppm)Sodium chloride (NaCl)Establishes the P-CH₂-P backbone. wikipedia.org
Dichloromethane (CH₂Cl₂)

Functionalization of the Methylene (B1212753) Bridge in dppm Derivatives

The methylene group in dppm and its complexes is chemically active and can be modified through various reactions, allowing for the fine-tuning of the ligand's steric and electronic properties.

The methylene bridge of dppm can be functionalized through alkylation. This is often achieved by first deprotonating the methylene group to create a nucleophilic carbon center, which can then react with an alkyl halide. To prevent side reactions at the phosphorus atoms, these reactions are typically performed on metal-complexed dppm. acs.org

For instance, chromium carbonyl complexes of dppm, such as [Cr(CO)₄(dppm)], can be deprotonated and subsequently alkylated with various alkyl iodides (e.g., methyl, n-hexyl, benzyl) to yield C-substituted dppm ligand complexes. acs.org This method protects the phosphorus atoms from unwanted substitution. acs.org The resulting backbone-substituted dppm ligands can then be used to generate catalysts with modified activities and selectivities, for example, in ethylene (B1197577) oligomerization reactions. acs.org Research has also described the synthesis of mono- and di-substituted bisphosphonates by deprotonating the methylene bridge with sodium hydride, followed by substitution with alkyl halides like para-bromomethyltoluene. researchgate.net

Starting Material Reagents Product Reference
[Cr(CO)₄(dppm)]1. Base (for deprotonation) 2. Alkyl iodide (RI)[Cr(CO)₄{Ph₂PCH(R)PPh₂}] acs.org
Diethyl ((diphenylphosphoryl)methyl)phosphonate1. Sodium hydride (NaH) 2. para-bromomethyltolueneMonosubstituted product researchgate.net

The methylene group in dppm and its complexes exhibits mild acidity and can be deprotonated by a strong base to form diphosphinomethanide derivatives. wikipedia.org This deprotonation transforms the ligand from a neutral, two-electron donor into an anionic, three-electron (P,C,P)-pincer ligand, where the central carbon atom also binds to the metal.

A notable example involves manganese carbonyl complexes. The deprotonation of facial manganese tricarbonyl bromide complexes of dppm and its C-substituted analogues, fac-[(κ²P,P-Ph₂PCH(R)PPh₂)Mn(CO)₃Br] (where R = H, Me, Ph), yields the corresponding diphosphinomethanide derivatives, fac-[(κ³P,C,P-Ph₂PC(R)PPh₂)Mn(CO)₃]. rsc.orgnih.gov These resulting anionic pincer complexes have shown reactivity towards the activation of molecular hydrogen (H₂). rsc.orgnih.gov Similarly, the deprotonation of fac-[Mn(CNPh)(CO)₃(dppm)]⁺ has been reported to yield the diphosphinomethanide complex fac-[Mn(CNPh)(CO)₃{(PPh₂)₂CH}]. acs.org

Precursor Complex Deprotonating Agent Product (Diphosphinomethanide Derivative) Reference
fac-[(κ²P,P-Ph₂PCH(R)PPh₂)Mn(CO)₃Br]Strong Basefac-[(κ³P,C,P-Ph₂PC(R)PPh₂)Mn(CO)₃] rsc.orgnih.gov
fac-[Mn(CNPh)(CO)₃(dppm)]⁺Strong Basefac-[Mn(CNPh)(CO)₃{(PPh₂)₂CH}] acs.org

Synthesis of Related Diphosphine Ligands

Building upon the structural motif of dppm, a variety of related diphosphine ligands have been developed, including those with carbonyl groups adjacent to the phosphorus atoms (bisphosphomides) and those where the methylene bridge is replaced by a sulfur atom.

Bisphosphomide ligands contain a P-C(O) linkage. A key example is 1,3-phenylenebis((diphenylphosphino)methanone), which is synthesized by the reaction of isophthaloyl chloride with diphenylphosphine (B32561) in the presence of a base, such as triethylamine, to scavenge the HCl produced. rsc.orgnih.govrsc.org This nucleophilic substitution reaction proceeds in high yield. rsc.org

The reaction is: C₆H₄(COCl)₂ + 2 HPPh₂ + 2 Et₃N → 1,3-{Ph₂PC(O)}₂C₆H₄ + 2 [Et₃NH]Cl

This method has also been extended to synthesize derivatives, such as the 2-bromo-substituted analogue, by starting with 2-bromoisophthaloyl chloride. rsc.orgnih.gov These bisphosphomide ligands can coordinate to a variety of metals, including ruthenium, palladium, copper, silver, and gold, forming both mononuclear and binuclear complexes. rsc.orgnih.govrsc.org

Reactants Product Solvent/Base Reference
Isophthaloyl chloride, Diphenylphosphine1,3-{Ph₂PC(O)}₂C₆H₄Triethylamine rsc.orgnih.govrsc.org
2-Bromoisophthaloyl chloride, Diphenylphosphine2-Br-1,3-{Ph₂PC(O)}₂C₆H₃Triethylamine rsc.orgnih.gov

Bis(ditertiaryphosphino)thioethers are analogues of dppm where a sulfur atom replaces the methylene bridge (P-S-P). A straightforward synthesis for these ligands involves using diphosphine monosulfide species as precursors. rsc.orgrsc.org For example, 1,1,2,2-tetraphenyldiphosphine monosulfide can be prepared from the reaction of lithium sulfide (B99878) with chlorodiphenylphosphine. rsc.orgrsc.org

This diphosphine monosulfide precursor subsequently rearranges to form the bidentate bis(ditertiaryphosphino)thioether ligand upon coordination to a metal center. For instance, adding the monosulfide to a ruthenium complex like Ru(C₅Me₅)(cod)Cl induces this rearrangement, yielding Ru(C₅Me₅)(PPh₂SPPh₂)Cl. rsc.orgrsc.org While the free thioether ligands can be unstable, this in-situ formation on a metal template provides a viable route to their coordination complexes. rsc.orgrsc.org

Starting Materials Intermediate Final Metal Complex Significance
Lithium sulfide, ChlorophosphineDiphosphine monosulfideRuthenium bis(ditertiaryphosphino)thioether complexSynthesis of P-S-P bridged ligands via rearrangement on a metal center. rsc.orgrsc.org

Synthesis of Phosphine (B1218219) Dioxide Ligands (e.g., dppmO₂)

The synthesis of phosphine dioxide ligands, particularly bis(diphenylphosphino)methane dioxide (dppmO₂), is a crucial step in the development of various coordination complexes. The primary and most common method for the preparation of dppmO₂ is the oxidation of its precursor, 1,1-bis(diphenylphosphino)methane (dppm). wikipedia.orgbohrium.com This transformation can be achieved using a variety of oxidizing agents and conditions, leading to the formation of the corresponding dioxide where both phosphorus atoms are oxidized.

The methylene group (CH₂) within the dppm structure is noted to be mildly acidic, a property that becomes more pronounced upon oxidation to the dioxide and sulfide derivatives, CH₂[P(E)Ph₂]₂ (where E = O, S). wikipedia.org The resulting phosphine dioxide, dppmO₂, is a stable, white, crystalline powder that is utilized as a ligand in inorganic and organometallic chemistry.

Oxidation of 1,1-bis(diphenylphosphino)methane (dppm)

The conversion of dppm to dppmO₂ is a well-established synthetic route. bohrium.com This oxidation can be performed using several methods, including air oxidation, which can be catalyzed, and reaction with peroxides.

One documented method involves the catalytic oxidation of dppm using tin(IV) iodide (SnI₄) in dry air. researchgate.net This approach provides an efficient route to the diphosphine dioxide. Another common oxidizing agent is hydrogen peroxide (H₂O₂). The reaction of dppm with H₂O₂ leads to the formation of dppmO₂. Further treatment of the partially oxidized intermediate, bis(diphenylphosphino)methane monoxide (dppmO), with H₂O₂ can also yield the fully oxidized product.

In some instances, the oxidation of dppm to dppmO₂ occurs in situ during the synthesis of metal complexes. For example, in the self-assembly of a copper-sodium phenylsilsesquioxane, dppm was observed to undergo oxidation to dppmO₂, which then coordinated to the sodium ions in the resulting cage-like structure. bohrium.com

Detailed Research Findings

Systematic studies on the coordination chemistry of dppmO₂ with lanthanide trichlorides have provided valuable insights into the synthesis and characterization of these complexes. In these studies, dppmO₂ was prepared and then reacted with various lanthanide salts. bohrium.comsoton.ac.ukmdpi.com The reaction of hydrated lanthanide(III) chlorides (LnCl₃·nH₂O) with dppmO₂ in ethanol (B145695) has been shown to yield complexes with varying coordination numbers depending on the stoichiometry and the specific lanthanide ion. soton.ac.ukmdpi.com

For instance, reacting LnCl₃ with four molar equivalents of dppmO₂ in ethanol typically produces eight-coordinate cations of the form [M(dppmO₂)₄]Cl₃ for earlier lanthanides (La, Ce, Pr, Nd, Sm, Eu, Gd). soton.ac.ukmdpi.com Conversely, a 3:1 molar ratio of dppmO₂ to LnCl₃ tends to form seven-coordinate complexes, [M(dppmO₂)₃Cl]Cl₂, with later lanthanides (Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb). soton.ac.ukmdpi.com Lutetium, the smallest of the stable lanthanides, forms a six-coordinate species, [Lu(dppmO₂)₂Cl₂]Cl, under similar conditions. soton.ac.ukmdpi.com

The characterization of these complexes provides indirect but valuable data on the properties of the dppmO₂ ligand itself.

Spectroscopic and Analytical Data

The successful synthesis of dppmO₂ and its subsequent use as a ligand are confirmed through various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The IR spectrum of free dppmO₂ shows a characteristic P=O stretching vibration (ν(P=O)) at approximately 1187 cm⁻¹. researchgate.net Upon coordination to a metal center, this band is typically replaced by two new very strong and broad bands at around 1160 cm⁻¹ and 1100 cm⁻¹. researchgate.net The table below summarizes the key IR data for dppmO₂ and its complexes.

Compound/Complex Typeν(P=O) (cm⁻¹)Reference
Free dppmO₂1187 researchgate.net
[Ln(dppmO₂)₄]Cl₃ Complexes~1160 (strong, broad), ~1100 (strong, broad) soton.ac.ukresearchgate.net
[Ln(dppmO₂)₃Cl]Cl₂ Complexes~1155 (strong, broad), ~1097 (strong, broad) soton.ac.uk
[Gd(dppmO₂)₃Cl]Cl₂·3H₂O1155 (strong), 1098 (strong) soton.ac.uk
[Tm(dppmO₂)₃Cl]Cl₂·3H₂O1156 (strong), 1096 (strong) soton.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P{¹H}-NMR spectroscopy is a powerful tool for characterizing dppmO₂ and its complexes. The ³¹P{¹H}-NMR chemical shift of free dppmO₂ is observed at approximately δ = +25.3 ppm. researchgate.net Coordination to a metal ion results in a shift of this resonance, the magnitude and direction of which depend on the metal and the coordination environment. researchgate.net

¹H-NMR spectroscopy is also used to characterize the ligand and its complexes. The methylene protons (PCH₂P) in the dppmO₂ ligand typically appear as a multiplet in the ¹H-NMR spectrum. The chemical shift of these protons also changes upon coordination.

The following table presents selected NMR data for dppmO₂ and its lanthanide complexes in CD₂Cl₂.

Complex³¹P{¹H}-NMR (δ, ppm)¹H-NMR (δ, ppm) for PCH₂PReference
Free dppmO₂+25.3- researchgate.net
[Ce(dppmO₂)₄]Cl₃·6H₂O48.6 (s)3.60 (vbr, [8H]) soton.ac.uk
[Sm(dppmO₂)₄]Cl₃·4H₂O35.65.08 (br, [8H]) mdpi.com
[Eu(dppmO₂)₄]Cl₃·4H₂O-13.43.12 (br, [8H]) soton.ac.uk
[Dy(dppmO₂)₃Cl]Cl₂·H₂O18 (vbr, s)3.66 (br m, [6H]) soton.ac.uk
[Tm(dppmO₂)₃Cl]Cl₂·3H₂O-54.8 (s)3.48 (m, [6H]) soton.ac.uk
[Gd(dppmO₂)₃Cl]Cl₂·3H₂Ono resonanceno resonance soton.ac.uk

Coordination Chemistry of Bis(diphenylphosphanyl)methanone

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient published data to generate a detailed article on the coordination chemistry of the specific compound this compound, with the chemical structure (Ph₂P)₂CO, according to the requested outline.

Extensive searches have revealed that the body of research on diphosphine ligands is predominantly focused on the closely related compound bis(diphenylphosphino)methane (dppm), its oxides (dppmO, dppmO₂), and various other derivatives where the phosphine groups are not directly bridged by a carbonyl group. While some literature exists on more complex ketone-containing phosphine ligands, such as 2,2′-bis(diphenylphosphino)benzophenone, the findings for these structurally distinct molecules cannot be accurately extrapolated to the parent this compound.

Therefore, to maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on this compound, the requested article detailing its specific coordination chemistry in monometallic, bimetallic, and polynuclear complexes cannot be provided at this time due to the lack of available research findings in the public domain.

Table of Compounds Mentioned

Coordination Chemistry

Coordination Behavior of Bisphosphomide Ligands

Bisphosphomide ligands, such as 1,3-phenylenebis((diphenylphosphino)methanone), demonstrate a rich and varied coordination chemistry. Their ability to act as bridging or pincer-type ligands allows for the synthesis of complex multinuclear structures and catalytically relevant species.

A prominent feature of bisphosphomide ligands like 1,3-{Ph₂PC(O)}₂C₆H₄ is their propensity to form binuclear complexes. figshare.com This is typically achieved through the bridging of two metal centers by the diphosphine ligand. For instance, the reaction of 1,3-{Ph₂PC(O)}₂C₆H₄ with metal precursors such as [Ru(η⁶-p-cymene)Cl₂]₂ or [Pd(η³-C₃H₅)Cl]₂ in a 1:1 stoichiometric ratio leads to the formation of the corresponding binuclear complexes. figshare.com

Another significant aspect of the coordination behavior of these ligands is the formation of pincer complexes, often through the activation of a C-H bond. figshare.com The reaction of 1,3-{Ph₂PC(O)}₂C₆H₄ with a silver salt followed by transmetalation with a palladium source at room temperature results in a pincer complex. figshare.com This method provides a milder alternative to the often harsh conditions required for C-H activation. figshare.com

Furthermore, the bromo-derivative, 2-Br-1,3-{Ph₂PC(O)}₂C₆H₃, readily undergoes oxidative addition with nickel(0) or palladium(0) precursors to yield the corresponding pincer complexes in high yield. figshare.com This reactivity highlights the utility of these ligands in constructing well-defined pincer architectures, which are of great interest in catalysis.

Coordination with Specific Metal Centers

The versatile nature of bis(diphenylphosphanyl)methanone and its derivatives allows for coordination with a wide range of transition metals. The resulting complexes exhibit unique structural and electronic properties depending on the metal center.

Palladium complexes of bisphosphomide ligands have been synthesized and characterized, revealing both binuclear and pincer-type structures. The reaction of 1,3-{Ph₂PC(O)}₂C₆H₄ with [Pd(η³-C₃H₅)Cl]₂ affords a binuclear complex where the ligand bridges two palladium centers. figshare.com

Pincer-type palladium complexes are also accessible. A palladium pincer complex, [PdCl{2,6-{Ph₂PC(O)}₂C₆H₃}], is formed via transmetalation from a silver-ligand intermediate. figshare.com Alternatively, the oxidative addition of a C-Br bond in 2-Br-1,3-{Ph₂PC(O)}₂C₆H₃ to a palladium(0) source provides the palladium pincer complex in quantitative yield. figshare.com

Table 1: Selected Palladium Complexes of Bisphosphomide Ligands

Complex Metal Ligand Coordination Mode Reference
[Pd₂(η³-C₃H₅)₂Cl₂{1,3-{Ph₂PC(O)}₂C₆H₄}] Palladium 1,3-{Ph₂PC(O)}₂C₆H₄ Binuclear figshare.com
[PdCl{2,6-{Ph₂PC(O)}₂C₆H₃}] Palladium 1,3-{Ph₂PC(O)}₂C₆H₄ Pincer figshare.com

Ruthenium readily forms complexes with bisphosphomide ligands. A notable example is the binuclear complex [Ru₂(η⁶-p-cymene)₂Cl₄{1,3-{Ph₂PC(O)}₂C₆H₄}], which is synthesized from the reaction of the ligand with [Ru(η⁶-p-cymene)Cl₂]₂. figshare.com The structure of this complex has been confirmed by single-crystal X-ray diffraction. figshare.com

While the coordination chemistry with ruthenium is documented, information regarding osmium complexes with this compound or its direct derivatives is not extensively available in the reviewed literature. The existing research on osmium complexes predominantly features the related bis(diphenylphosphino)methane (B1329430) (dppm) ligand.

Table 2: Selected Ruthenium Complex of a Bisphosphomide Ligand

Complex Metal Ligand Coordination Mode Reference

The coordination of bisphosphomide ligands with gold has also been explored, leading to both mononuclear and binuclear complexes. The reaction of 1,3-{Ph₂PC(O)}₂C₆H₄ with [AuCl(SMe₂)] in different stoichiometric ratios affords either a mononuclear complex, [AuCl{1,3-{Ph₂PC(O)}₂C₆H₄}₂], or a binuclear complex, [Au₂Cl₂{1,3-{Ph₂PC(O)}₂C₆H₄}]. figshare.com These reactions demonstrate the ability of the ligand to adapt its coordination mode based on the metal-to-ligand ratio. figshare.com

Table 3: Selected Gold Complexes of a Bisphosphomide Ligand

Complex Metal Ligand Coordination Mode Stoichiometry (Ligand:Metal) Reference
[AuCl{1,3-{Ph₂PC(O)}₂C₆H₄}₂] Gold 1,3-{Ph₂PC(O)}₂C₆H₄ Mononuclear 1:1 figshare.com

Reactivity Studies of Complexes Involving Bis Diphenylphosphino Methane and Its Derivatives

Oxidation and Reduction Reactions of Ligands within Complexes

Complexes incorporating bis(diphenylphosphino)methane (B1329430) (dppm) and its derivatives exhibit a rich redox chemistry, not only at the metal center but also involving the ligand framework itself. The dppm ligand can be oxidized to form the corresponding oxides and sulfides, CH₂[P(E)Ph₂]₂ (where E = O, S). wikipedia.org This transformation renders the methylene (B1212753) (CH₂) group within the ligand more acidic. wikipedia.org

In dinuclear metal complexes, the dppm ligand can facilitate multielectron redox processes. For instance, dirhenium(II) complexes of the type Re₂X₄(dppm)₂ (X = Cl, Br) undergo redox reactions. acs.org The reaction of triply bonded dirhenium complexes, [Re₂X₄(µ-dppm)₂] (X = Cl or Br), with molecular oxygen leads to products where net four- and six-electron redox reactions have occurred, all while preserving the fundamental structure of the precursor's ligand set. rsc.org

Furthermore, the reactivity of manganese(I) diphosphinomethanide complexes, [Mn(L)(CO)₃{(PPh₂)₂CH}] (L = CO, CNtBu), with halogens (Br₂, I₂) and pseudohalogens has been explored. These reactions lead to C-functionalized diphosphine ligands of the formula [(PPh₂)₂C(X)(Y)] (where X can be I, CN, SCN, SePh and Y can be H, or X can be Br and Y can be H or Br) coordinated to the manganese(I) center. acs.org

In the realm of gold chemistry, the oxidation of dppm[Au(4-F-C₆H₄)]₂ has been monitored, revealing the formation of a Au(II)/Au(II) intermediate. This intermediate then isomerizes to a mixed-valent Au(I)/Au(III) species, which subsequently undergoes reductive elimination. researchgate.net

The electrochemical properties of various dppm complexes have also been systematically studied. For example, cationic vinylidene ruthenium complexes, trans-[RuCl(=C=CHC₆H₄-4-R)(dppm)₂]BF₄, display two oxidation events and a single irreversible reduction. The oxidation potentials are influenced by the electronic properties of the alkynyl ligand. uwa.edu.au Similarly, nitrile complexes of the type cis-[Ru(dppm)₂Cl(NCR)]⁺ exhibit a chemically reversible one-electron oxidation and an irreversible reduction. uni-konstanz.de

Ligand Substitution Reactions

Ligand substitution reactions are fundamental to the reactivity of dppm-containing complexes, influencing their catalytic activity and the formation of novel structures. The substitution of the 1,5-cyclooctadiene (B75094) (COD) ligand in [Ru₅C(CO)₁₄Pt(COD)] by dppm results in the formation of [Ru₅C(CO)₁₄Pt(µ-dppm)]. rsc.org However, similar reactions with [Ru₆C(CO)₁₆Pt(COD)] can lead to the extrusion of the Pt(COD) fragment and the formation of ruthenium-only clusters. rsc.org

In dinuclear platinum(I) complexes, such as Pt₂Br₂(µ-dppm)₂, the bromide ligands can be substituted by chloride in a stepwise manner, proceeding through a mixed-halide intermediate. acs.org The kinetics of these substitution reactions are sensitive to the solvent and the concentration of the incoming ligand. acs.org The formation of Pt₂(µ-dppm)₂Cl(PPh₃)⁺ from Pt₂(µ-dppm)₂Cl₂ and PPh₃ follows a rate-limiting bimolecular pathway. iastate.edu

The nitrile ligands in complexes like cis-[Ru(dppm)₂Cl(NCR)]⁺ are readily replaced by other ligands, making them valuable precursors for a range of derivatives. uni-konstanz.de For instance, these complexes can be used to introduce pyridine, amine, or isonitrile ligands, generally preserving the cis geometry. uni-konstanz.de The chloride ligand in cis-[Ru(dppm)₂Cl₂] can also be abstracted in the presence of other neutral donor ligands to synthesize complexes of the type [Ru(dppm)₂L₂]²⁺. uni-konstanz.de

Small Molecule Activation

The activation of small, typically inert molecules is a significant area of research in organometallic chemistry, and complexes containing dppm ligands have proven to be effective in this regard.

Hydrogen Activation

Complexes featuring dppm and its analogues can act as "chemically non-innocent" ligands in the activation of molecular hydrogen (H₂). rsc.org For example, deprotonation of manganese complexes fac-[(κ²P,P-Ph₂PCH(R)PPh₂)Mn(CO)₃Br] (R = H, Me, Ph) yields diphosphinomethanide derivatives that readily activate H₂ to form hydride complexes. rsc.org The substitution on the dppm bridge has been shown to significantly enhance the efficiency of this reaction. rsc.org

Heterobimetallic complexes are also proficient in H₂ activation. Low-valent bis(diphenylphosphino)methane-bridged molybdenum-ruthenium complexes have demonstrated facile heterobimetallic activation of molecular hydrogen. acs.org Similarly, the hydride-bridged complex [RhMn(CO)₄(µ-H)(dppm)₂]⁺ reacts with alkynes, a process that involves hydrogen transfer. cdnsciencepub.com The methylene group of a coordinated dppm ligand can also act as a hydrogen bond donor, which can play a role in reaction mechanisms. rsc.org Furthermore, some dppm-stabilized palladium complexes have been shown to be active in the catalytic conversion of hydrogen sulfide (B99878) (H₂S) to H₂. ubc.ca

Dinitrogen and Carbon Monoxide Activation

The activation of dinitrogen (N₂) and carbon monoxide (CO) is crucial for processes like nitrogen fixation and C1 chemistry. Polynuclear metal complexes are a major focus in dinitrogen activation research, with the goal of reducing N₂ to more useful forms like ammonia. acs.org Molybdenum bis(dinitrogen) complexes stabilized by dppm have been synthesized and their reactivity studied in the context of nitrogen fixation. researchgate.net The cleavage of dinitrogen by certain transition metal complexes can lead to the formation of terminal metal nitrido ligands, which can then react with CO to form isocyanates, representing a potential pathway for converting N₂ and CO into value-added chemicals. rsc.orgnih.gov For instance, scandium complexes have been shown to promote the direct conversion of dinitrogen into hydrazine (B178648) derivatives, and in some cases, CO insertion into a Sc-N bond has been observed. pku.edu.cn

CO itself can be activated by dppm complexes. The heterobinuclear complex [RhMn(CO)₄(dppm)₂] reacts with alkynes, a process that involves the loss of a carbonyl ligand. cdnsciencepub.com The reaction of [Ru₂(CO)₄(µ-CO)(µ-dppm)₂] with sulfur dioxide (SO₂) results in the formation of [Ru₂(CO)₄(µ-SO₂)(µ-dppm)₂], which contains a bridging S-bonded SO₂ ligand. rsc.org

Sulfur and Selenium Abstraction

Complexes containing dppm ligands have been shown to react with elemental sulfur and selenium. The diruthenium complex [Ru₂(CO)₄(µ-CO)(µ-dppm)₂] reacts with either sulfur or selenium to yield the corresponding bridged complexes [Ru₂(CO)₄(µ-E)(µ-dppm)₂] (where E = S or Se) in high yields. rsc.orgrsc.org The sulfur-bridged complex can further react with an excess of sulfur to form a disulfido, µ-sulfido complex. rsc.orgresearchgate.net

In heterometallic systems, the reaction of phosphinidene-bridged MoRe complexes with sulfur can lead to the insertion of sulfur into the Re-P bond, forming thiophosphinidene ligands with various coordination modes. nih.gov Further reaction with sulfur can result in dithiophosphinidene and ultimately trithiophosphonate-bridged derivatives. nih.gov Additionally, the activation of sulfur-hydrogen and selenium-hydrogen bonds has been observed in bimetallic rhodium and iridium complexes containing dppm, leading to the formation of hydrosulfide (B80085) complexes. acs.org

Alkyne and Allene Activation Pathways

The activation of alkynes and allenes by dppm-containing metal complexes leads to a diverse range of transformations and the formation of various organometallic products. Gold(I) complexes, in particular, are effective catalysts for activating alkynes towards nucleophilic attack. acs.orgnih.gov

Ruthenium(II) and Osmium(II) complexes of the type cis-[M(dppm)₂Cl₂] induce diverse alkyne activation pathways. cityu.edu.hk Depending on the reaction temperature, these reactions can proceed through either a "non-vinylidene" or a "vinylidene" pathway, leading to different cyclized products. cityu.edu.hk Reactions of cis-[RuCl₂(dppm)₂] with terminal alkynes can yield cationic vinylidene complexes, which can then be converted to mono-alkynyl and subsequently trans-bis(alkynyl) complexes. uwa.edu.au

Heterobinuclear complexes also exhibit interesting reactivity towards alkynes. The complex [RhMn(CO)₄(dppm)₂] reacts with alkynes to form alkyne-bridged products where the alkyne can adopt either a parallel or perpendicular orientation with respect to the metal-metal bond. cdnsciencepub.com Protonation of these species can lead to vinyl complexes. cdnsciencepub.com The binuclear diiridium complex [Ir₂H(CO)₃(µ-CH₂)(dppm)₂]⁺ reacts with alkynes to give both alkyne-bridged and vinylidene-bridged products. acs.org

Reactivity of Metal-Carbon Bonds in Complexes of Bis(diphenylphosphino)methane and its Derivatives

The reactivity of metal-carbon bonds in complexes featuring bis(diphenylphosphino)methane (dppm) and its derivatives is a diverse and significant area of organometallic chemistry. These reactions are fundamental to various catalytic processes and synthetic transformations. The nature of the metal, its oxidation state, and the specific structure of the phosphine (B1218219) ligand, particularly modifications to the bridging group, all play crucial roles in determining the course of these reactions.

One important area of study involves the cleavage of metal-carbon bonds. For instance, in hydride-bridged platinum and palladium A-frame complexes supported by dppm, the metal-carbon bonds can be cleaved by reaction with acids like HCl. Current time information in Bangalore, IN. The relative rates of this cleavage in diplatinum systems have been observed to decrease in the order of the organic group: Methyl > Ethyl > Phenyl. Current time information in Bangalore, IN. In heterometallic platinum-palladium complexes, the reaction is faster at the palladium center. Current time information in Bangalore, IN.

Furthermore, carbon-carbon reductive elimination has been studied in gold(III) complexes containing dppm. The oxidation of bimetallic Au(I) aryl complexes can generate Au(III) and Au(II) intermediates. Notably, C-C bond reductive elimination from these Au(III) species can be remarkably fast, proceeding without the need for phosphine dissociation, which is often a rate-limiting step. csic.es

The reactivity of the ligand backbone itself, particularly the methylene bridge of dppm, can lead to the formation of new metal-carbon bonds. In manganese(I) complexes, the C-H bonds of the dppm bridge can react with halogens and pseudohalogens to form C-functionalized diphosphine ligands. acs.org Similarly, the methylene bridge in diruthenium complexes can be metallated during thermolysis reactions.

A significant derivative of dppm is bis(diphenylphosphanyl)methanone, where the central CH₂ group is replaced by a carbonyl (C=O) group. While specific studies on the reactivity of metal-carbon bonds in simple (Ph₂P)₂CO complexes are limited, research on analogous structures provides valuable insights. For example, the related bisphosphomide ligand, 1,3-phenylenebis((diphenylphosphino)methanone), demonstrates reactivity involving the formation of metal-carbon bonds. The reaction of its bromo-derivative, 2-Br-1,3-{Ph₂PC(O)}₂C₆H₃, with nickel and palladium precursors leads to the formation of pincer complexes through the oxidative addition of a C-Br bond to the metal center. rsc.org

The following table summarizes the synthesis of various metal complexes involving 1,3-phenylenebis((diphenylphosphino)methanone) (L¹ = 1,3-{Ph₂PC(O)}₂C₆H₄) and its bromo-derivative (L² = 2-Br-1,3-{Ph₂PC(O)}₂C₆H₃), including instances of metal-carbon bond formation.

LigandMetal PrecursorResulting ComplexReaction Type / Key FeatureReference
[Ru(η⁶-p-cymene)Cl₂]₂[Ru₂(η⁶-p-cymene)₂Cl₄(L¹)]Binuclear complex formation rsc.org
[Pd(η³-C₃H₅)Cl]₂[Pd₂(η³-C₃H₅)₂Cl₂(L¹)]Binuclear complex formation rsc.org
[Ni(COD)₂][NiBr{2,6-{Ph₂PC(O)}₂(C₆H₃)}]Pincer complex via C-Br oxidative addition rsc.org
[Pd₂(dba)₃][PdBr{2,6-{Ph₂PC(O)}₂(C₆H₃)}]Pincer complex via C-Br oxidative addition rsc.org
CuX (X = Cl, Br, I)[Cu₂(μ-X)₂(L¹)₂]Binuclear copper(I) halide complexes rsc.org
[Cu(NCCH₃)₄]BF₄[Cu(CH₃CN)₂{L¹}]BF₄Spirocyclic complex rsc.org
[AuCl(SMe₂)] (1:1)[AuCl(L¹)₂]Mononuclear gold(I) complex rsc.org
[AuCl(SMe₂)] (1:2)[Au₂Cl₂(L¹)]Binuclear gold(I) complex rsc.org

Insertion reactions represent another critical class of reactivity for metal-carbon bonds. In bimetallic rhodium/osmium complexes bridged by dppm, a methylene bridge can be protonated to form a methyl group, which then undergoes migratory insertion into a metal-carbonyl bond to form an acetyl group. acs.org Similarly, alkynes can insert into metal-methyl bonds in dppm-stabilized complexes. For example, the reaction of dimethyl acetylenedicarboxylate (B1228247) (DMAD) with diiridium and rhodium/iridium methyl complexes results in the insertion of the alkyne into the metal-methyl bond. acs.org

The dppm ligand can also actively participate in forming new cyclic structures that incorporate a metal-carbon bond. In reactions of certain ruthenium-dppm complexes with phenyl ynone, a phosphonium-ring-fused bicyclic ruthenafuran is formed, indicating that the dppm ligand is not merely a spectator but a reactive component of the system. bohrium.commdpi.com

Homogeneous Catalysis

Currently, there is limited information available in the scientific literature regarding the application of this compound or its direct derivatives as catalysts for ethylene (B1197577) oligomerization or polymerization. Research in this area has predominantly focused on other types of phosphine ligands. acs.orgrsc.orgresearchgate.netmdpi.com

While the direct use of this compound in cross-coupling reactions is not extensively documented, its derivatives have shown significant promise. Specifically, palladium pincer complexes incorporating a bisphosphomide framework derived from this structural motif have been developed and utilized in Suzuki-Miyaura cross-coupling reactions.

A notable example involves a palladium(II) pincer complex formed via C-H activation of a bisphosphomide ligand. nih.govrsc.org This complex has demonstrated high catalytic activity for the Suzuki-Miyaura cross-coupling of various aryl bromides with aryl boronic acids, particularly under microwave irradiation. researchgate.net The catalyst's efficacy highlights the potential of bisphosphomide ligands in facilitating the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. researchgate.net The pincer architecture provides thermal stability to the catalytic species, which is often beneficial for achieving high turnover numbers and yields in these reactions.

Table 1: Suzuki-Miyaura Cross-Coupling with a Bisphosphomide-Palladium(II) Pincer Complex
EntryAryl BromideAryl Boronic AcidYield (%)
1BromobenzenePhenylboronic acid>95
24-BromotoluenePhenylboronic acid>95
34-BromoanisolePhenylboronic acid>95
44-BromobenzaldehydePhenylboronic acid90
5Bromobenzene4-Methoxyphenylboronic acid>95

Note: Data reflects the high catalytic activity mentioned in research abstracts. researchgate.net Specific reaction conditions (catalyst loading, temperature, time) are required for precise replication.

The application of bisphosphomide ligands in hydroformylation represents one of the most well-documented catalytic uses for this class of compounds. An in-situ generated rhodium complex of the bisphosphomide ligand 1,3-{Ph₂PC(O)}₂C₆H₄, synthesized from isophthaloyl chloride and diphenylphosphine (B32561), has been shown to effectively catalyze the hydroformylation of terminal alkenes. nih.govresearchgate.netrsc.org

The catalyst system demonstrates moderate to good selectivity for the desired aldehyde products. nih.govrsc.org In the hydroformylation of hex-1-ene and styrene (B11656) derivatives, the rhodium complex of this bisphosphomide ligand influences the regioselectivity, affecting the ratio of linear to branched aldehydes. nih.govresearchgate.netrsc.org This selectivity is a critical aspect of hydroformylation, as the linear aldehyde is often the more desired product in industrial applications.

In contrast, the use of this compound or its derivatives in hydrocyanation reactions is not well-established in the reviewed scientific literature. mdpi.comrsc.org

Table 2: Rhodium-Catalyzed Hydroformylation of Alkenes with 1,3-{Ph₂PC(O)}₂C₆H₄ Ligand
SubstrateTemperature (°C)Pressure (bar, CO/H₂)Conversion (%)l:b RatioRef.
1-Hexene (B165129)8020 (1:1)852.4 nih.govrsc.org
Styrene8020 (1:1)980.6 nih.govrsc.org
4-Methylstyrene8020 (1:1)960.5 nih.govrsc.org
4-Methoxystyrene8020 (1:1)990.4 nih.govrsc.org

l:b ratio refers to the molar ratio of linear aldehyde to branched aldehyde. Catalyst system generated in-situ from [Rh(acac)(CO)₂] and the bisphosphomide ligand.

There is no significant research available describing the use of this compound or its complexes in the fields of hydrogen activation or as hydrogenase biomimetics. The electron-withdrawing nature of the carbonyl groups in the ligand backbone generally disfavors the formation of electron-rich metal centers, which are typically required for these applications. nih.govresearchgate.netresearchgate.net

The broader class of bisphosphomide ligands, for which this compound serves as a parent structure, has been explicitly investigated for catalytic applications. The synthesis of ligands like 1,3-{Ph₂PC(O)}₂C₆H₄ and its bromo-derivative, 2-Br-1,3-{Ph₂PC(O)}₂C₆H₃, is achieved through the reaction of the corresponding isophthaloyl chloride with diphenylphosphine. nih.govrsc.orgrsc.org

These bisphosphomide ligands form complexes with various transition metals, including rhodium, palladium, ruthenium, nickel, copper, silver, and gold. nih.govresearchgate.netrsc.org The rhodium complexes, as detailed in section 5.1.3, are competent catalysts for hydroformylation. nih.govresearchgate.netrsc.org The palladium complexes can be prepared as pincer-type structures, which are of significant interest in catalysis due to their enhanced stability. nih.govrsc.org The formation of a palladium pincer complex, [PdCl{2,6-{Ph₂PC(O)}₂C₆H₃}], proceeds through either transmetallation or oxidative addition pathways, showcasing the versatile coordination chemistry of these ligands. nih.govrsc.org These pincer complexes are particularly noted for their potential in cross-coupling reactions. researchgate.net

Heterogeneous Catalysis

The application of this compound in the field of heterogeneous catalysis has not been reported in the surveyed literature. Research on immobilizing phosphine-based catalysts on solid supports typically involves ligands more amenable to grafting or those that form more robust linkages under heterogeneous conditions. nih.govbohrium.comroyalsocietypublishing.org

Catalytic Applications

Catalytic Activity in Organic Synthesis

The use of organic ligands to stabilize metallic nanoparticles is a double-edged sword in catalysis. While these ligands prevent the aggregation of nanoparticles, a crucial factor for maintaining catalytic activity, they can also block a significant portion of the surface atoms required for substrate binding and catalytic turnover. Research has focused on designing ligand-nanoparticle systems that balance stability with high accessibility to the catalytic sites. In this context, gold nanoparticles (AuNPs) ligated with bis(diphenylphosphine) molecules have been investigated for their catalytic efficacy in reduction reactions.

A key study explored the synthesis and catalytic performance of highly accessible AuNPs stabilized by various bis(diphenylphosphine) ligands. nih.gov The central hypothesis was that modifying the structure of the bis(diphenylphosphine) ligand could control the number of accessible and reactive binding sites on the surface of the gold nanoparticles. nih.gov

Detailed research findings from a 2022 study by Sufyan et al. demonstrated that gold nanoparticles ligated with 1,1-bis(diphenylphosphino)methane (dppm) exhibited a remarkable 61% accessibility of total gold atoms to a probe molecule, 2-naphthalenethiol (B184263) (2-NT). nih.gov This was the highest accessibility observed among the series of bis(diphenylphosphine) ligands tested, which varied in the length and rigidity of the linker between the two phosphorus atoms. The study posited that increasing the rigidity of the ligand backbone leads to a greater number of available binding sites on the AuNP surface. nih.gov

These dppm-ligated gold nanoparticles were found to be catalytically active for the reduction of resazurin (B115843) to the highly fluorescent molecule resorufin. nih.gov A direct correlation was established between the number of accessible binding sites on the nanoparticles and the rate of the reduction reaction. Specifically, the rate of resazurin reduction was observed to scale with the number of available binding sites, highlighting the importance of ligand architecture in designing efficient nanoparticle catalysts. nih.gov The characterization of these nanoparticles was thoroughly conducted using techniques such as high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM), ultraviolet-visible (UV-Vis) spectroscopy, and fluorescence chemisorption experiments. nih.gov

The mechanism of formation for such phosphine-ligated gold nanoclusters involves the reduction of a gold(I)-phosphine complex, which then nucleates to form the clusters. acs.org The rate of this reduction is a critical parameter that influences the subsequent growth and etching processes, ultimately determining the size and stability of the final nanoclusters. acs.org

Interactive Data Table: Accessibility and Catalytic Activity of Ligand-Stabilized Gold Nanoparticles

Below is a summary of findings on the accessibility of gold atoms in nanoparticles stabilized by different ligands and their catalytic performance in the reduction of resazurin.

LigandLigand TypeAccessible Gold Atoms (%)Catalytic Activity (Resazurin Reduction)Reference
1,1-bis(diphenylphosphino)methane (dppm)Bis(diphenylphosphine)61%Active; rate scales with the number of binding sites nih.gov
2-naphthalenethiol (2-NT)ThiolSimilar to phosphine-bound AuNPsN/A (Used as probe molecule) nih.gov
Triphenylphosphine (B44618) (TPP)MonophosphineN/ACatalytically active researchgate.net
Tris(4-mercaptophenyl)phosphine (TPMT)Thiolated Phosphine (B1218219)Similar to TPP-bound AuNPsNot active researchgate.net

Mechanistic Investigations

Elucidation of Reaction Pathways

The reaction pathways of complexes involving bis(diphenylphosphino)methane (B1329430) (dppm), a related and extensively studied ligand, provide significant insights into the potential reactivity of bis(diphenylphosphanyl)methanone. The substitution of the methylene (B1212753) bridge (-CH2-) in dppm with a carbonyl group (-C(O)-) in this compound is expected to influence the electronic and steric properties of the resulting metal complexes, thereby affecting their reaction pathways.

Systematic investigations into the reactions of cis-[M(dppm)2Cl2] (where M = Ru or Os) with certain alkynes have revealed diverse activation pathways. cityu.edu.hk At lower temperatures, a "non-vinylidene" pathway leads to the formation of alkenyl intermediates, which can further cyclize. cityu.edu.hk Conversely, higher temperatures favor a "vinylidene" pathway, resulting in cyclic oxacarbene complexes. cityu.edu.hk A rare decyclization mechanism has also been observed. cityu.edu.hk The choice of metal and reaction conditions, therefore, plays a critical role in directing the course of these transformations.

The synthesis of bisphosphomide ligands, such as 1,3-{Ph2PC(O)}2C6H4, involves the reaction of isophthaloyl chloride with diphenylphosphine (B32561). rsc.org These ligands can then react with various metal precursors to form binuclear or pincer-type complexes, demonstrating distinct reaction pathways depending on the metal and the specific bisphosphomide derivative used. rsc.org For instance, the reaction with [Ni(COD)2] leads to an oxidative addition to form a pincer complex. rsc.org

Kinetic Studies of Ligand Exchange and Abstraction

Kinetic studies are instrumental in understanding the rates and mechanisms of reactions such as ligand exchange and abstraction. Research on dppm-containing palladium complexes has provided valuable kinetic data. For instance, the abstraction of sulfur from Pd2X2(μ-S)(dpm)2 (where X = Cl, Br, I) by dpm to form Pd2X2(dpm)2 and dpm(S) was found to be first-order in both the sulfur-bridged complex and dpm. ubc.ca

The reactivity trend for this sulfur abstraction in chloroform (B151607) was determined to be Cl > Br > I. ubc.ca Activation parameters for the chloride and bromide systems revealed that the entropy term is the dominant factor governing the reactivity. ubc.ca

SystemΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)
Chloride41 ± 3-127 ± 10
Bromide38 ± 1-144 ± 4
Activation parameters for the sulfur abstraction from Pd2X2(μ-S)(dpm)2 by dpm in chloroform. ubc.ca

Furthermore, studies on dppm-d2 (deuterated dppm) revealed rapid diphosphine ligand exchange with Pd2Br2(μ-S)(dpm)2 prior to any sulfur abstraction. ubc.ca This indicates that ligand exchange processes can be faster than the main reaction pathway.

In the context of gold cluster formation, ligand exchange reactions are crucial. researchgate.net Electrospray ionization mass spectrometry has been used to study the equilibria and kinetics of ligand exchange between [Au(PPh3)2]+ and bidentate phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693). researchgate.net These studies established that molecular complexes where the gold ion is bound to at least one triphenylphosphine (B44618) ligand act as precursors for cluster formation. researchgate.net

Kinetic investigations into the reaction of dodecacarbonyltriruthenium, [Ru3(CO)12], with dppm have also been conducted, providing insights into the initial steps of cluster formation and substitution. acs.org

Identification of Intermediates and Transition States

The direct observation or indirect deduction of intermediates and transition states is a cornerstone of mechanistic investigation. In the reaction of Pd2X2(dmpm)2 (dmpm = bis(dimethylphosphino)methane) with H2S, two rapid reversible equilibria were observed by NMR spectroscopy at temperatures below -30 °C. nih.gov This allowed for the detection of two reaction intermediates, which were proposed to be hydrido(mercapto) species. nih.gov Similarly, the reaction with COS initially forms a Pd2Cl2(μ-COS)(dmpm)2 intermediate, which then undergoes decarbonylation. nih.gov

During the oxidation of Pd2(dpm)2X2 to Pd(dpm)X2, an intermediate species, Pd2(dpm)2X4, was identified using 1H and 31P{1H} NMR spectroscopy. researchgate.net Although no intermediates were directly observed in the low-temperature NMR studies of the sulfur abstraction from Pd2X2(μ-S)(dpm)2 by dpm, the rapid ligand exchange observed suggests the formation of transient species with three equivalent diphosphine ligands. ubc.ca

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to model reaction pathways and identify the structures of intermediates and transition states that may be too fleeting to observe experimentally. cityu.edu.hk For example, DFT calculations have been used to gain insights into the structure and bonding of pincer complexes formed from bisphosphomide ligands. rsc.org

In the formation of ruthenafuran complexes from the reaction of a ruthenium precursor with phenyl ynone, a plausible mechanism involving several intermediates has been proposed. mdpi.com This highlights the complexity of reaction pathways and the multiple steps that can be involved in the formation of the final product.

The study of lanthanide complexes with bis(diphenylphosphino)methane dioxide (dppmO2) has revealed how the lanthanide contraction influences coordination numbers and structures, leading to the isolation of different complex types along the lanthanide series. bohrium.com While not detailing reaction intermediates, this systematic study implies that the transition from one structural type to another along the series likely involves intermediate coordination geometries. bohrium.com

Computational Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the structure and properties of complex molecules. In the context of phosphine-containing ligands, DFT is widely used to predict geometries, vibrational frequencies, and electronic properties.

Studies on analogous compounds, such as 1,3-phenylenebis((diphenylphosphino)methanone), have utilized DFT calculations to gain deeper insights into the structural and bonding characteristics of the coordination complexes they form. researchgate.netnih.gov For instance, DFT has been employed to optimize the geometries of pincer-type palladium complexes derived from these ligands. researchgate.net These calculations help to corroborate and understand the geometries observed in single-crystal X-ray diffraction studies, providing precise data on bond lengths and angles that define the coordination sphere of the metal center.

Typical DFT calculations on such organometallic systems involve hybrid functionals, like B3LYP, and appropriate basis sets that can handle both the organic framework and the heavy metal atoms, such as the LANL2DZ effective core potential for metals. lew.ro These theoretical models are crucial for building an accurate picture of the molecule's three-dimensional structure, which is fundamental to its function.

Elucidation of Electronic Structures and Bonding

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within a molecule. For ligands like bis(diphenylphosphanyl)methanone and its derivatives, understanding the electronic interplay between the phosphine (B1218219) groups, the central carbonyl linker, and a coordinated metal is key to predicting their behavior.

In studies of pincer complexes formed from 1,3-phenylenebis((diphenylphosphino)methanone), DFT has been used to analyze the orbital interactions between the ligand and the metal. researchgate.netnih.gov This includes the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals determine the ligand's donor-acceptor properties and its reactivity.

Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, provides further details on charge distribution and the nature of specific bonds. For example, in a palladium complex, NBO analysis can quantify the dative bond from the phosphorus lone pairs to the metal center and the extent of any π-backbonding from the metal to the ligand. Such analyses have revealed that in certain pincer complexes, there is significant π-backbonding, which influences the stability and catalytic activity of the complex. nih.gov

Table 7.1: Representative Data from DFT Analysis of a Palladium Pincer Complex with an Analogous Bisphosphomide Ligand

ParameterDescription
HOMO Energy Represents the energy of the highest energy electrons; indicates the electron-donating ability.
LUMO Energy Represents the energy of the lowest energy unoccupied orbitals; indicates the electron-accepting ability.
HOMO-LUMO Gap The energy difference between HOMO and LUMO, which relates to the electronic stability of the molecule.
NBO Charge on Metal The calculated partial charge on the palladium center, indicating the extent of electron donation from the ligand.
Wiberg Bond Index (P-Pd) A measure of the bond order for the phosphorus-palladium bond, indicating its strength and covalency.

This table is illustrative, based on findings for analogous compounds, to show the type of data generated from DFT studies.

Computational Modeling of Reaction Mechanisms and Pathways

A significant application of computational chemistry is the modeling of reaction mechanisms, which can be difficult to probe experimentally. DFT calculations allow researchers to map out potential energy surfaces for chemical reactions, identifying transition states and intermediates to determine the most likely reaction pathway.

Prediction of Reactivity and Stability

Computational models are increasingly used to predict the reactivity and stability of new compounds before they are synthesized. By calculating thermodynamic properties such as reaction energies and bond dissociation energies, DFT can assess the stability of a molecule and its complexes.

The reactivity of a ligand can be predicted by analyzing its calculated electronic properties. For instance, the energy of the HOMO is often correlated with the ligand's nucleophilicity and its ability to donate electrons to a metal. The LUMO energy relates to its electrophilicity or ability to accept electrons. These "global reactivity descriptors" can be used to compare the expected reactivity of a series of related ligands.

Furthermore, DFT calculations have been used to explain how structural modifications impact the reactivity of related phosphine ligands. A study on manganese complexes with dppm analogues demonstrated that substitution on the ligand's bridge dramatically improves the efficiency of H₂ activation, a finding that was rationalized through DFT calculations. nih.govrsc.org By comparing the calculated activation barriers for the substituted versus unsubstituted ligands, the researchers could pinpoint the electronic and steric factors responsible for the enhanced reactivity. This predictive capability is a powerful tool for the rational design of new ligands and catalysts tailored for specific chemical transformations.

Structure Activity Relationships Sar in Catalysis

Influence of Ligand Modifications on Catalytic Activity and Selectivity

Modifications to the basic ligand framework can lead to significant changes in catalytic outcomes. Research on ligands analogous to bis(diphenylphosphanyl)methanone, such as bis(diphenylphosphino)methane (B1329430) (dppm), demonstrates that even subtle alterations can dramatically affect activity and selectivity.

One critical modification involves substitution on the ligand backbone. For instance, in chromium-catalyzed ethylene (B1197577) oligomerization, the unsubstituted dppm ligand proved to be a poor choice, leading to a non-selective Schulz-Flory distribution of oligomers. It was hypothesized that the unsubstituted methylene (B1212753) bridge was susceptible to deprotonation under catalytic conditions. However, alkylating this backbone to create ligands of the type Ph₂PCH(R)PPh₂ resulted in catalysts that showed improved selectivity for ethylene trimerization and tetramerization. acs.org This highlights how backbone modification can stabilize a ligand and direct the catalytic pathway. acs.org

Another strategy involves altering the substituents on the aromatic rings of the phosphine (B1218219) groups or on the backbone itself. The synthesis of 1,3-phenylenebis((diphenylphosphino)methanone) and its 2-bromo derivative illustrates this approach. The bromo-substituted ligand reacts with nickel and palladium sources to readily form pincer-type complexes. rsc.orgnih.gov These pincer complexes have well-defined, rigid coordination geometry that can enhance catalytic stability and influence selectivity in reactions such as the hydroformylation of olefins. rsc.org

Furthermore, the transformation of one of the phosphine groups into a phosphine sulfide (B99878) (a P,P=S ligand) alters the ligand's electronic properties and chelation behavior. This modification changes the ligand from a P,P-donating type to a P,P=S type, which in turn affects the stability and reactivity of the resulting metal complexes in processes like ethylene oligomerization. researchgate.net

Ligand ModificationBase LigandModified Ligand ExampleCatalytic ReactionObserved EffectReference
Backbone Alkylation dppmPh₂PCH(R)PPh₂ (R=alkyl)Ethylene Oligomerization (Cr)Improved selectivity for 1-hexene (B165129) and 1-octene. acs.org acs.org
Backbone Halogenation 1,3-phenylenebis((diphenylphosphino)methanone)2-Br-1,3-{Ph₂PC(O)}₂C₆H₃Pincer Complex Formation (Ni, Pd)Facilitated formation of stable pincer complexes. rsc.orgnih.gov rsc.orgnih.gov
Chalcogenide Addition (Ph₂P)₂NR'(Ph₂P)N{P(S)Ph₂}R'Ethylene Oligomerization (Ni)Changes chelate ring size from 4- to 5-membered, altering catalytic activity and stability. researchgate.net researchgate.net

Steric and Electronic Effects of Ligand Backbones

The steric and electronic properties of the ligand backbone are fundamental drivers of catalytic performance. These properties influence the accessibility of the metal center and its electronic state, which are critical for elementary steps in a catalytic cycle like oxidative addition and reductive elimination.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand backbone significantly impacts the electron density at the coordinated metal center. In nickel complexes supported by N-functionalized bis(diphenylphosphanyl)amine ligands, which are P-N-P analogues of the P-C(O)-P structure in this compound, the electronic power of the substituent on the nitrogen atom is crucial. Studies on Kumada cross-coupling reactions showed that ligands with more strongly electron-releasing N-substituents (e.g., tert-butyl) enhanced the catalytic activity. cuni.cznih.gov The increased electron density on the nickel center is thought to facilitate the key oxidative addition step of the catalytic cycle. cuni.cz Comparing the P-C-P backbone of dppm-type ligands with P-N-P backbones reveals that their electronic effects can be surprisingly similar. The lower electronegativity of the carbon backbone compared to nitrogen can be offset by the potential for delocalization of the nitrogen lone pair into the P-N-P system, leading to comparable carbonyl stretching frequencies in their respective chromium complexes. acs.org

Steric Effects: The steric bulk of the ligand backbone and its substituents can control substrate access to the metal center, thereby dictating selectivity. For instance, regioselectivity in reactions like hydroformylation is often governed by steric factors imposed by the ligand. researchgate.net Bulky substituents can create a more crowded coordination sphere, favoring the approach of smaller or less hindered substrates and influencing the regiochemical outcome of the reaction.

The combination of these effects is complex. In some systems, electronic factors primarily determine the reaction rate, while steric factors control selectivity. researchgate.netresearchgate.net For example, while the rate of hydroformylation may be linked to the electronic influence of the ligand's bite angle, the selectivity between linear and branched aldehyde products is often a result of steric hindrance. researchgate.net

Effect TypeLigand SystemObservationCatalytic ImplicationReference
Electronic [Ni{(R'N(PPh₂)₂)}X₂]Activity increases with electron-donating power of R' (tBu > (CH₂)₃Si(OMe)₃ > (S)-CHMePh).Facilitates oxidative addition step in Kumada coupling. cuni.cznih.gov cuni.cznih.gov
Electronic [Cr(CO)₄(diphosphine)]P-C-P and P-N-P backbones show similar ν(CO) frequencies.Suggests comparable overall electronic donor strength to the metal center. acs.org acs.org
Steric General DiphosphinesLigand bulk and geometry.Governs regioselectivity in hydroformylation by controlling substrate approach. researchgate.net researchgate.net

Impact of Chelate Ring Size

When a diphosphine ligand like this compound coordinates to a single metal center, it forms a chelate ring. The size of this ring, determined by the number of atoms in the ligand's backbone, is a critical structural parameter that dictates the P-M-P "bite angle." This angle has a profound effect on the geometry, stability, and reactivity of the catalyst.

Bis(diphenylphosphino)methane (dppm), an analogue with a single methylene (-CH₂-) bridge, forms a strained four-membered chelate ring with a small bite angle (typically ~73°). chinesechemsoc.org Extending the backbone with additional methylene units, as in 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp), leads to less strained five- and six-membered rings with progressively larger bite angles (~85° and ~91°, respectively). chinesechemsoc.org

The optimal chelate ring size is highly dependent on the specific catalytic reaction.

In the rhodium-catalyzed homologation of methanol (B129727) to ethanol (B145695), the bite angle is crucial for selectivity. The dppm ligand (small bite angle) gave low ethanol selectivity (13.7%). Performance improved significantly with the dppe ligand, and the dppp (B1165662) ligand (bite angle ~91°) provided the best results, with an ethanol selectivity of 86.4%. This indicates that for this specific reaction, a larger, more flexible bite angle is beneficial. chinesechemsoc.org

Conversely, in the context of hydride transfer from CpRu(P-P)H complexes, the reaction rate was found to be fastest with the smallest chelate ring. The rate decreased as the ring size increased: dppm (4-membered) > dppe (5-membered) > dppp (6-membered). researchgate.net Here, the more constrained geometry of the smaller ring appears to facilitate the hydride transfer step.

In the oxidation of styrene (B11656), the relationship is less linear. Complexes with the 5-membered dppe ring showed lower catalytic activity than those with the 4-membered dppm or 6-membered dppp rings, suggesting that an optimal geometry exists which is not simply a function of increasing ring size. koreascience.kr

This demonstrates that there is no universally "best" chelate ring size; the ideal ligand backbone length and resulting bite angle must be tailored to the geometric and electronic requirements of the key intermediates and transition states in a given catalytic cycle.

LigandChelate Ring Size (Atoms)Approx. Bite Angle (°)Catalytic ReactionObservation on PerformanceReference
dppm 4~73Methanol Carbonylation (Rh)Low selectivity (13.7%) for ethanol. chinesechemsoc.org chinesechemsoc.org
dppe 5~85Methanol Carbonylation (Rh)Moderate selectivity (53.9%) for ethanol. chinesechemsoc.org chinesechemsoc.org
dppp 6~91Methanol Carbonylation (Rh)High selectivity (86.4%) for ethanol. chinesechemsoc.org chinesechemsoc.org
dppm 4~73Hydride Transfer (Ru)Fastest reaction rate. researchgate.net researchgate.net
dppe 5~85Hydride Transfer (Ru)Slower reaction rate than dppm. researchgate.net researchgate.net
dppp 6~91Hydride Transfer (Ru)Slower reaction rate than dppe. researchgate.net researchgate.net
dppe 5~85Styrene Oxidation (Pt, Pd, Ni)Lower activity compared to dppm and dppp. koreascience.kr koreascience.kr

Q & A

Q. What are the optimal synthetic routes and characterization methods for Bis(diphenylphosphanyl)methanone (dppm)?

Answer:

  • Synthesis: The compound is typically synthesized via nucleophilic substitution reactions involving chlorophosphines and methylene-bridged precursors under inert atmospheres. For example, analogous phosphine ligands are prepared using magnesium-mediated coupling in toluene at elevated temperatures (60–90°C) under nitrogen, followed by reflux with formic acid for stabilization .
  • Characterization: Key techniques include:
    • X-ray diffraction (XRD): Determines crystal structure and bonding geometry, as demonstrated in crystallographic studies of related bis-phosphine ligands .
    • Nuclear Magnetic Resonance (NMR): 31^{31}P NMR is critical for confirming purity and coordination behavior, with shifts typically observed between 0–20 ppm for arylphosphines.
    • Melting Point Analysis: Purity is assessed via sharp melting points (e.g., 116–122°C for dppm derivatives) .

Q. How does dppm compare to other bidentate phosphine ligands (e.g., dppe, dppf) in terms of electronic and steric properties?

Answer:

  • Electronic Effects: dppm’s methylene bridge provides weaker π-accepting ability compared to ethylene-bridged ligands (e.g., dppe), influencing metal-ligand bond strength and redox potentials in coordination complexes.
  • Steric Profile: The shorter methylene spacer in dppm creates a smaller bite angle (~72°), favoring chelation in compact metal centers. This contrasts with dppf (ferrocene backbone), which offers larger bite angles and redox-active behavior .
  • Experimental Validation: Comparative catalytic studies (e.g., Pd-catalyzed cross-coupling) show dppm’s limited efficacy due to steric constraints, whereas monodentate ligands (PPh3_3) or flexible bidentate ligands (dppf) yield higher reaction rates .

Advanced Research Questions

Q. What mechanistic insights explain the poor catalytic activity of dppm in Pd-mediated cross-coupling reactions?

Answer:

  • Coordination Dynamics: dppm’s rigid bidentate binding can hinder oxidative addition or reductive elimination steps in catalytic cycles. For example, Pd(PPh3_3)4_4 with dppm fails to facilitate coupling due to steric crowding at the metal center, reducing accessibility for substrate binding .
  • Ligand Lability: Unlike monodentate ligands (e.g., PPh3_3), dppm’s strong chelation prevents ligand dissociation, a critical step in forming active catalytic species. This is validated by reaction traces showing negligible product formation with dppm, versus >80% yields with PPh3_3 .

Q. How can researchers reconcile contradictory data on dppm’s performance in homogeneous catalysis?

Answer:

  • Reaction-Specific Factors: Contradictions often arise from variations in:
    • Metal Precursors: Pd0^0 vs. PdII^{II} sources exhibit differing ligand preferences.
    • Substrate Steric Demand: Bulky substrates may exacerbate dppm’s steric limitations.
  • Mitigation Strategies:
    • Systematic Screening: Use combinatorial ligand libraries to assess dppm’s compatibility with specific metal/substrate pairs.
    • Computational Modeling: Density Functional Theory (DFT) can predict metal-ligand-substrate interactions, guiding experimental design .

Q. What advanced applications exploit dppm’s unique coordination chemistry?

Answer:

  • Photoredox Catalysis: dppm derivatives (e.g., phosphorylated methanones) act as photoinitiators in polymer chemistry due to their UV absorption profiles. For example, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide derivatives generate radicals under UV light for polymerization .
  • Supramolecular Chemistry: dppm’s chelating ability stabilizes low-coordinate metal clusters, enabling studies on metal-metal bonding and magnetic properties .

Q. How do environmental and stability factors impact dppm’s utility in long-term experiments?

Answer:

  • Oxidative Degradation: Phosphine ligands are prone to oxidation, forming phosphine oxides. Storage under inert atmospheres (argon/glovebox) and addition of stabilizers (e.g., BHT) are recommended .
  • Solvent Compatibility: dppm exhibits limited solubility in polar solvents (e.g., water, ethanol), necessitating toluene or THF for homogeneous reactions .

Q. Methodological Recommendations

  • Synthesis Optimization: Use Schlenk-line techniques for air-sensitive steps and monitor reactions via 31^{31}P NMR .
  • Catalytic Screening: Pair dppm with early-transition metals (e.g., Ru, Ir) for hydrogenation or C–H activation studies, where rigid chelation is advantageous .

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